molecular formula C7H3BrClNS B1375345 7-Bromo-2-chlorobenzo[D]thiazole CAS No. 1188227-29-3

7-Bromo-2-chlorobenzo[D]thiazole

Cat. No.: B1375345
CAS No.: 1188227-29-3
M. Wt: 248.53 g/mol
InChI Key: AHKIFAZHPYSUNV-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorobenzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorobenzo[D]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective substitution of bromine and chlorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chlorobenzo[D]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-chlorobenzo[D]thiazole varies depending on its application. In the context of quorum sensing inhibition, the compound interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation and toxin production. This is achieved by binding to the active sites of quorum sensing receptors, thereby blocking the interaction with signal molecules .

Comparison with Similar Compounds

  • 2-Bromo-7-chlorobenzo[D]thiazole
  • 7-Bromo-2-chloro-1,3-benzothiazole

Comparison: 7-Bromo-2-chlorobenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, such as quorum sensing inhibition and antimicrobial activity .

Properties

IUPAC Name

7-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKIFAZHPYSUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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